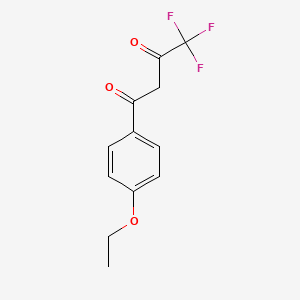

1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

説明

1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 71712-85-1) is a fluorinated β-diketone characterized by a 4-ethoxyphenyl substituent at the 1-position and three fluorine atoms at the 4-position of the butane-1,3-dione backbone. Its molecular formula is C₁₂H₁₁F₃O₃, with a molecular weight of 260.21 g/mol. The ethoxy group (–OCH₂CH₃) enhances lipophilicity (predicted logP ~2.5–3.0) compared to non-alkoxy analogs, making it useful in coordination chemistry, organic synthesis, and materials science .

特性

IUPAC Name |

1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-9-5-3-8(4-6-9)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMDLEBASPFIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377944 | |

| Record name | 1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71712-85-1 | |

| Record name | 1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The primary synthetic strategy for 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione involves the condensation of 4-ethoxybenzaldehyde with trifluoroacetic anhydride in the presence of a base, typically pyridine. This reaction proceeds through the formation of an intermediate which, under controlled temperature and solvent conditions, yields the target diketone compound.

-

- 4-Ethoxybenzaldehyde

- Trifluoroacetic anhydride

- Base catalyst (e.g., pyridine)

-

- Temperature control is critical to maximize yield and minimize side reactions.

- Solvents are chosen to optimize solubility and reaction kinetics, often including inert organic solvents.

- The base facilitates enolate formation and promotes condensation.

This approach is analogous to Claisen condensation mechanisms observed in related trifluoromethylated diketones, where the trifluoroacetyl moiety is introduced via trifluoroacetic anhydride or trifluoroacetyl halides.

Industrial Scale Production

For industrial applications, the synthesis is scaled up using continuous flow reactors and automated systems to enhance efficiency and reproducibility. Key features include:

- Continuous Flow Reactors: Allow precise control over reaction time, temperature, and mixing, improving yield and purity.

- Automated Monitoring: Ensures consistent reaction parameters and quality control.

- Purification Techniques:

- Recrystallization from solvents such as methanol, ethanol, or acetonitrile to achieve high purity.

- Chromatographic methods, including flash chromatography, are applied for further purification when necessary.

These industrial methods prioritize environmental considerations by optimizing reagent usage and minimizing waste.

Alternative Synthetic Approaches and Catalysts

Drawing from related trifluoromethylated phenylbutanedione syntheses, alternative catalysts and reagents have been explored to improve reaction efficiency:

- Catalysts: Sodium ethoxide, sodium methoxide, triethylamine, pyridine, and stronger bases such as sodium hydride or 1,8-diazabicycloundecene (DBU) have been employed to catalyze similar condensations.

- Reaction Solvents: Diethyl ether, tetrahydrofuran (THF), acetonitrile, and toluene are commonly used solvents depending on the catalyst and scale.

- Temperature: Reactions are typically conducted between 0°C and 50°C to balance reaction rate and minimize decomposition.

For example, a method for a structurally related compound, 1-p-methylphenyl-4,4,4-trifluorobutane-1,3-dione, involves reacting trifluoroacetyl bromide with p-methylacetophenone in the presence of sodium ethoxide in diethyl ether at 40°C, followed by crystallization from acetonitrile at -10°C to obtain high purity product with yields above 90%. This method's principles can be adapted for the ethoxyphenyl analogue.

Purification and Yield Optimization

Purification is crucial for obtaining analytically pure this compound. Common methods include:

| Purification Method | Solvent(s) Used | Notes |

|---|---|---|

| Recrystallization | Methanol, Ethanol, Acetonitrile | Moderate solubility; high recovery rates |

| Flash Chromatography | Silica gel with hexane/ethyl acetate mixtures | For small-scale or research-grade purity |

| Filtration and Cooling | Crystallization at -20°C to 30°C | Enhances purity and yield |

Typical yields reported for similar trifluoromethylated diketones range from 70% to over 90%, depending on reaction optimization and purification efficiency.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions / Values |

|---|---|

| Starting Materials | 4-Ethoxybenzaldehyde, trifluoroacetic anhydride |

| Catalyst/Base | Pyridine, sodium ethoxide, triethylamine |

| Solvent | Diethyl ether, acetonitrile, toluene |

| Temperature | 0°C to 50°C |

| Reaction Time | Several hours (varies by method) |

| Purification | Recrystallization, flash chromatography |

| Yield | 70% - 91% (depending on method and scale) |

| Product Purity | >98% (confirmed by chromatographic and spectroscopic methods) |

Research Findings and Notes

- The trifluoromethyl group enhances the compound’s stability and reactivity, influencing the choice of reaction conditions to avoid decomposition.

- The ethoxy substituent on the phenyl ring affects solubility and electronic properties, which can influence reaction kinetics and purification strategies.

- Optimization studies emphasize mild reaction conditions and environmentally friendly solvents to minimize waste and improve scalability.

- Enzymatic synthesis methods have been reported for related trifluoromethylated diketones, but chemical synthesis remains the primary approach for this compound.

化学反応の分析

Types of Reactions: 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHFO

- Molecular Weight : 260.21 g/mol

- CAS Number : 71712-85-1

The compound features a trifluoromethyl group that enhances its reactivity and solubility properties, making it suitable for diverse applications.

Medicinal Chemistry

1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione has been investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to increase biological activity and metabolic stability in drug candidates. Research indicates that compounds with similar structures exhibit significant anti-inflammatory and analgesic properties.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of trifluorinated diketones, demonstrating enhanced activity against certain cancer cell lines due to the electron-withdrawing effects of the trifluoromethyl group.

Materials Science

The compound is also utilized in the development of specialized materials, particularly in coatings and polymers. Its unique chemical structure allows it to impart desirable properties such as increased thermal stability and chemical resistance.

Case Study : Research conducted by materials scientists showed that incorporating this compound into polymer matrices resulted in improved mechanical properties and reduced flammability.

Analytical Chemistry

In analytical applications, this compound serves as a reagent in various chemical reactions and synthesis pathways. It is particularly useful in the synthesis of fluorinated compounds that are critical for developing new analytical techniques.

Data Table: Applications Overview

作用機序

The mechanism by which 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

類似化合物との比較

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., ethoxy, methyl) increase lipophilicity and stability. For example, the ethoxy derivative has a higher logP (~2.8) than the bromo analog (logP 2.64), enhancing solubility in organic solvents . Halogen substituents (Br, Cl) introduce steric bulk and polarizability, favoring applications in optoelectronics. The bromo derivative’s higher molecular weight (295.05 g/mol) may improve thermal stability in photovoltaic applications . Heterocyclic substituents (e.g., benzodioxol) reduce symmetry, enabling unique fluorescence properties.

生物活性

1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione is a compound of interest due to its potential biological activities. This diketone structure is characterized by the presence of trifluoromethyl groups, which can significantly influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C12H11F3O3

- Molecular Weight : 260.21 g/mol

- Structure : The compound features a central butane-1,3-dione moiety flanked by a 4-ethoxyphenyl group and three fluorine atoms attached to the carbon backbone.

Biological Activity Overview

Research into the biological activity of diketones, particularly those with fluorinated substituents, suggests a range of potential effects, including antibacterial, antifungal, and anticancer properties.

Anticancer Activity

Several studies have indicated that diketones can exhibit anticancer properties through various mechanisms:

- Mechanism of Action : Diketones may act as pro-apoptotic agents by inducing oxidative stress in cancer cells. The trifluoromethyl group enhances lipophilicity and may facilitate membrane penetration, leading to increased cytotoxicity against tumor cells.

- Case Study : In a study involving similar diketone compounds, it was found that certain derivatives could inhibit the proliferation of cancer cell lines (e.g., HeLa and MCF-7) through apoptosis induction and cell cycle arrest at the G2/M phase .

Antibacterial Activity

The antibacterial properties of diketones have also been explored:

- Mechanism : The presence of electron-withdrawing groups like trifluoromethyl can enhance the ability of diketones to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Case Study : A derivative of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Data Table: Biological Activity Summary

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces oxidative stress | |

| Apoptosis induction | ||

| Antibacterial | Disrupts cell membranes | |

| Interferes with metabolism |

Research Findings

Recent findings highlight the importance of structure-activity relationships (SAR) in determining the biological efficacy of diketones:

- Fluorination Effects : The introduction of trifluoromethyl groups has been shown to enhance the lipophilicity and reactivity of diketones, improving their interaction with biological targets.

- Comparative Studies : Studies comparing various substituted diketones indicate that those with electron-withdrawing groups tend to exhibit higher biological activity due to increased stability and reactivity towards cellular components .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, and what experimental conditions are critical for optimizing yield?

The compound is typically synthesized via cyclocondensation of β-diketone precursors. For example, analogous trifluorobutane-diones are prepared by reacting substituted arylacetic acids with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of a base such as N-ethyl-N,N-diisopropylamine. Key parameters include temperature control (20–70°C), solvent selection (e.g., isopropylamide or ethyl acetate), and stoichiometric ratios of reagents to minimize side reactions . Purification often involves recrystallization or column chromatography, with yields exceeding 85% under optimized conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- FTIR : Key bands include C=O stretching (~1613 cm⁻¹), C-F vibrations (1080–1223 cm⁻¹), and aryl C-O-C signals (~1119 cm⁻¹) .

- LC-ESI-MS : The molecular ion [M+H]⁺ is expected at m/z ~280–300, with fragmentation patterns revealing the trifluorobutane backbone and ethoxyphenyl substituents .

- ¹H/¹³C NMR : The ethoxy group’s methyl protons appear as a triplet (~1.4 ppm), while the diketone’s central CH₂ group shows splitting due to coupling with fluorine atoms .

Q. How does the ethoxy substituent influence the compound’s physicochemical properties compared to its methyl or chloro analogs?

The ethoxy group enhances solubility in polar organic solvents (e.g., methanol, DMSO) due to increased polarity, whereas methyl or chloro analogs exhibit higher crystallinity and melting points (e.g., 44–46°C for methyl vs. 114–117°C for carbazolyl derivatives) . Substituent effects on electronic properties can be quantified via Hammett constants, with the ethoxy group (-OCH₂CH₃) acting as an electron-donating moiety, altering reactivity in coordination chemistry .

Advanced Research Questions

Q. What strategies can resolve contradictions in luminescence data when using this compound as a ligand in lanthanide complexes?

Discrepancies in quantum yields or emission lifetimes often arise from solvent polarity, ligand-to-metal charge transfer efficiency, or crystal packing effects. For example, europium(III) complexes with similar β-diketones show variable luminescence due to coordination geometry (octacoordinated vs. dimeric structures). Employing X-ray diffraction for structural validation and computational tools like LUMPAC software to model energy transfer pathways can reconcile experimental and theoretical data .

Q. How can computational chemistry predict the compound’s suitability as a ligand in bioinorganic or catalytic applications?

Density Functional Theory (DFT) calculations can optimize ground-state geometries, while time-dependent DFT (TD-DFT) evaluates excited-state properties. Key parameters include:

Q. What challenges arise in synthesizing macrocyclic derivatives of this compound, and how can they be mitigated?

Macrocyclization often suffers from low yields due to entropic penalties. Strategies include:

Q. How do steric and electronic effects of the ethoxyphenyl group impact the compound’s reactivity in cross-coupling reactions?

The ethoxy group’s steric bulk hinders electrophilic aromatic substitution but facilitates oxidative coupling via resonance stabilization of intermediates. For Suzuki-Miyaura couplings, the trifluorobutane-dione moiety acts as an electron-deficient aryl partner, requiring palladium catalysts with strong electron-donating ligands (e.g., SPhos) .

Methodological Considerations

Q. What crystallographic software and refinement protocols are recommended for determining the compound’s solid-state structure?

SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement. Key steps include:

- Data collection : High-resolution (<1.0 Å) X-ray diffraction data.

- Twinned data handling : Using HKLF5 format in SHELXL for twin refinement.

- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis to confirm packing efficiency .

Q. How can researchers validate the purity of this compound for reproducibility in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。